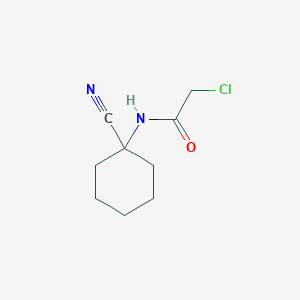

2-chloro-N-(1-cyanocyclohexyl)acetamide

Description

Historical Context and Significance of Chloroacetamide Derivatives in Organic Synthesis and Medicinal Chemistry

Chloroacetamide derivatives are a class of organic compounds that have long been recognized for their utility in both organic synthesis and medicinal chemistry. The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes these compounds highly reactive towards nucleophiles, a characteristic that has been extensively exploited for the construction of a wide array of more complex molecules. chemcd.comresearchgate.net This reactivity is central to their role as valuable building blocks in the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules. researchgate.net

In the realm of medicinal chemistry, chloroacetamide derivatives have been investigated for a broad spectrum of biological activities. They have been explored as potential antifungal, antibacterial, antitumor, and anti-inflammatory agents. researchgate.netijpsr.info The ability of the chloroacetamide group to act as a covalent modifier of biological targets has also been a key area of interest in drug design. chemicalbook.com Furthermore, these derivatives have found practical applications as herbicides and preservatives, underscoring their diverse utility. ijpsr.infowikipedia.org

The general synthesis of N-substituted chloroacetamides is a straightforward process, typically involving the reaction of an amine with chloroacetyl chloride. ijpsr.info This accessibility has further contributed to their widespread use in academic and industrial research.

Rationale for Investigating 2-chloro-N-(1-cyanocyclohexyl)acetamide

The rationale for the academic investigation of this compound can be inferred from the distinct properties of its two main structural components. The chloroacetamide moiety provides a reactive handle for further chemical transformations, allowing for the introduction of this N-substituted cyanocyclohexyl fragment into larger molecules.

The 1-cyanocyclohexyl group is another feature of interest. The nitrile (cyano) group is a versatile functional group in organic chemistry, capable of being converted into other functionalities such as amines, carboxylic acids, or amides. researchgate.net This chemical versatility makes compounds containing a cyano group valuable intermediates in multi-step syntheses. Furthermore, the incorporation of a cyclohexyl ring can influence the lipophilicity and conformational properties of a molecule, which are critical parameters in the design of bioactive compounds.

The combination of these two groups in a single molecule, this compound, therefore presents a bifunctional building block. Researchers may synthesize this compound to explore its potential in creating new chemical libraries for drug discovery screening or to study the impact of the 1-cyanocyclohexyl substituent on the reactivity and biological profile of the chloroacetamide core. The existence of spectroscopic data for this compound, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), confirms its synthesis and characterization, likely for such exploratory research purposes. chemcd.com

Overview of the Research Landscape Surrounding N-Substituted Acetamides with Cyanocyclohexyl Moieties

The research landscape for N-substituted acetamides is vast, with numerous studies exploring the impact of different N-substituents on the chemical and biological properties of the acetamide (B32628) core. Within this broad area, derivatives bearing a cyclohexyl moiety have been a subject of interest. For instance, N-cyclohexylacetamide derivatives have been investigated for their potential as analgesics and as modulators of biological receptors.

More specifically, the synthesis of 2-cyano-N-cyclohexylacetamide has been reported in the literature, highlighting the interest in combining a cyano group and a cyclohexyl-substituted amide. researchgate.net Such compounds are often used as intermediates in the synthesis of more complex heterocyclic systems. For example, the Knoevenagel condensation of 2-cyano-N-cyclohexylacetamide with aromatic aldehydes leads to the formation of acrylamide (B121943) derivatives, which are precursors to various fused heterocyclic rings. researchgate.net

While direct research on the biological activities of N-substituted acetamides bearing a cyanocyclohexyl moiety is not abundant, the individual components are well-represented in medicinal chemistry literature. The cyano group is a common feature in many approved drugs and drug candidates, valued for its ability to participate in key binding interactions with biological targets. Similarly, the cyclohexyl ring is often incorporated into drug molecules to optimize their pharmacokinetic and pharmacodynamic profiles. Therefore, the investigation of compounds like this compound is a logical step in the exploration of new chemical space for the development of novel therapeutic agents.

Compound Properties and Data

To provide a more detailed understanding of the chemical nature of the compounds discussed, the following tables summarize some of their key properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 78734-78-8 | C9H13ClN2O | 200.66 | - |

| 2-Chloroacetamide (B119443) | 79-07-2 | C2H4ClNO | 93.51 | Colorless to yellow solid wikipedia.org |

| 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | C8H14ClNO | 175.65 | Colorless or light yellow solid |

*Data for this compound is based on its chemical formula, as detailed appearance information is not widely published.

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | Reference |

| Infrared (IR) Spectroscopy | Data available | chemcd.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data available | chemcd.com |

| Mass Spectrometry (MS) | Data available | chemcd.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-6-8(13)12-9(7-11)4-2-1-3-5-9/h1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVCOUXWXSTWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296265 | |

| Record name | 2-chloro-N-(1-cyanocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78734-78-8 | |

| Record name | 78734-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(1-cyanocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 1 Cyanocyclohexyl Acetamide

Established Synthetic Routes for 2-chloro-N-(1-cyanocyclohexyl)acetamide

Traditional synthetic approaches to this compound and its analogs rely on well-documented chemical reactions, including amidation and multi-step sequences.

Amidation Reactions Involving Chloroacetyl Chloride and Substituted Amines

The most direct and widely employed method for synthesizing N-substituted chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. ijpsr.infosphinxsai.com In the case of this compound, this involves the reaction of 1-aminocyclohexanecarbonitrile (B112763) with chloroacetyl chloride. ijpsr.info This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net Common bases and solvents include sodium hydroxide (B78521) in water, triethylamine (B128534) in dichloromethane, or potassium carbonate in benzene. sphinxsai.com

A general procedure involves dissolving the amine in a suitable solvent and adding chloroacetyl chloride dropwise, often at reduced temperatures to control the exothermic reaction. sphinxsai.comchemicalbook.com The reaction mixture is then stirred for a period, followed by workup procedures that typically involve washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. chemicalbook.com

Table 1: Examples of Amidation Reactions for N-Substituted Chloroacetamides

| Amine | Acylating Agent | Base/Solvent | Yield | Reference |

| Cyclohexylamine | Acetyl chloride | Acetonitrile (B52724) | 93% | chemicalbook.com |

| Substituted aromatic amines | Chloroacetyl chloride | 10% NaOH | Not specified | researchgate.net |

| Aromatic amines | Chloroacetyl chloride | DBU/THF | 75-95% | sphinxsai.com |

| 2-Phenyl ethyl amine | Chloroacetyl chloride | Triethylamine/DES | 85% | researchgate.net |

| Ammonia | Ethyl chloroacetate | Aqueous ammonia | 78-84% | orgsyn.org |

This table presents data for analogous amidation reactions, illustrating the general conditions and yields for the synthesis of N-substituted chloroacetamides.

Strategies for Introducing the 1-Cyanocyclohexyl Moiety

The 1-cyanocyclohexyl group is a key structural feature, and its precursor, 1-aminocyclohexanecarbonitrile, is central to the synthesis. The primary route to 1-aminocyclohexanecarbonitrile is the Strecker synthesis, which is a one-pot, three-component reaction of cyclohexanone (B45756), ammonia, and hydrogen cyanide. An alternative approach involves treating cyclohexanone cyanohydrin with ammonia. The resulting α-aminonitrile is a versatile intermediate for a variety of chemical transformations. acs.org

Multi-Step Synthetic Sequences for Complex this compound Derivatives

Multi-step synthesis is a fundamental approach in organic chemistry to construct complex molecules from simpler, commercially available starting materials. littleflowercollege.edu.inlibretexts.org In this context, this compound can serve as a building block for more elaborate structures. The reactivity of the chloroacetyl group allows for subsequent nucleophilic substitution reactions, enabling the introduction of further functionalities. For instance, the chlorine atom can be displaced by various nucleophiles to create new carbon-heteroatom bonds, leading to a diverse range of derivatives. While specific multi-step syntheses starting from this compound are not extensively detailed in the provided search results, the principle is well-established for analogous chloroacetamide compounds. researchgate.net

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. ijprt.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comsemanticscholar.org

Catalyst-Free and Solvent-Free Methodologies

Efforts in green chemistry have led to the development of catalyst-free and solvent-free reaction conditions. bohrium.comsemanticscholar.org For amide synthesis, methods have been developed that proceed by heating a mixture of a carboxylic acid and an amine or urea, sometimes with a green catalyst like boric acid. bohrium.comsemanticscholar.org Another approach reports the rapid N-chloroacetylation of amines in a phosphate (B84403) buffer, which is an environmentally benign solvent. bohrium.com These methods offer advantages such as simplified purification, reduced environmental impact, and potentially lower costs. bohrium.combohrium.com While not specifically documented for this compound, these green methodologies represent a promising direction for its synthesis. bohrium.comsemanticscholar.orgbohrium.com

Continuous Flow and Automated Synthesis Techniques for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including amides. nih.govresearchgate.net This technique offers several advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. researchgate.net Various protocols for amide bond formation in continuous flow have been developed, utilizing different coupling agents and reaction conditions. nih.govrsc.orgbenthamdirect.com For example, a metal-free oxidative amination of alcohols has been demonstrated in a two-step continuous flow system. rsc.org Although the direct application of flow chemistry to the synthesis of this compound is not explicitly reported, the extensive research in flow-based amide synthesis suggests its feasibility and potential benefits. nih.govresearchgate.net

Biocatalytic Synthesis Pathways for Related Acetamide (B32628) Derivatives (e.g., Amidase Applications)

The synthesis of amide bonds is a cornerstone of medicinal chemistry, and there is a growing demand for greener, biocatalytic approaches to replace traditional chemical methods that often require atom-inefficient coupling reagents. nih.gov Enzymes, particularly amidases (acylamide amidohydrolases, EC 3.5.1.4), offer a promising alternative due to their high specificity and operation under mild conditions. researchgate.netarchivepp.com

Amidases are involved in nitrile metabolism in some microorganisms, hydrolyzing amides to their corresponding free acids. msu.ru However, these enzymes can also be harnessed for synthetic purposes. For instance, amidases from various microbial sources like Pseudomonas aeruginosa and Rhodococcus rhodochrous have been utilized in the synthesis and transformation of various amides. researchgate.netmsu.ru The amidase from Rhodococcus rhodochrous M8, for example, shows a preference for aliphatic amides such as acetamide and propionamide. msu.ru

The application of these biocatalysts can be seen in the enzymatic synthesis of acetohydroxamic acid from acetamide, catalyzed by a thermophilic amidase from Bacillus smithii. researchgate.net Furthermore, engineered nitrile synthetase enzymes have been developed to function as amide synthetases, catalyzing the formation of a primary amide from a carboxylic acid without proceeding to the nitrile, highlighting a rational design approach to creating novel biocatalysts for amide synthesis. nih.gov While direct biocatalytic synthesis of this compound is not prominently documented, the existing research on amidases and engineered ligases for other acetamide derivatives suggests a viable pathway for future exploration. nih.govresearchgate.netmanchester.ac.uk

Table 1: Examples of Amidase Biocatalysts and Their Substrates

| Enzyme/Organism Source | Substrate(s) | Application | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Aliphatic, amino acid, and aromatic amides | Synthesis of hydroxamic acids | researchgate.net |

| Rhodococcus rhodochrous M8 | Acetamide, propionamide | Hydrolysis of aliphatic amides | msu.ru |

| Bacillus smithii IIIMB2907 | Acetamide | Synthesis of acetohydroxamic acid | researchgate.net |

| Engineered Bacillus subtilis QueC | 7-cyano-7-deazaguanine (CDG) acid | Amide bond formation | nih.gov |

Chemical Reactivity and Derivatization of this compound

The chemical character of this compound is defined by three primary functional regions: the reactive chloroacetamide group, the central acetamide linkage, and the 1-cyanocyclohexyl moiety. Each of these sites offers distinct opportunities for chemical modification and derivatization.

Nucleophilic Substitution Reactions of the Chloroacetamide Group

The chloroacetamide group is the most reactive site for nucleophilic attack within the molecule. The chlorine atom is an effective leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution. researchgate.net This reactivity is a general feature of α-halo amides and allows for the facile introduction of various functional groups. researchgate.netlibretexts.org

Table 2: Examples of Nucleophilic Substitution on Chloroacetamide Derivatives

| Nucleophile | Reagent Type | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxygen | Alcohols, Phenols | Ether | researchgate.net |

| Nitrogen | Amines, Anilines | Substituted Amine | researchgate.net |

| Sulfur | Thiols, Thiophenols | Thioether (Sulfide) | researchgate.net |

| Acetate Ion | Acetate Salt | Acetoxy group | libretexts.org |

Reactions Involving the Acetamide Moiety (e.g., Acylation)

The acetamide bond itself is generally stable but can undergo chemical transformations, most notably hydrolysis. Compared to other carboxylic acid derivatives like acid halides and anhydrides, amides are the least reactive towards nucleophilic acyl substitution. youtube.com However, under forcing conditions such as strong acid or base and heat, the amide bond can be cleaved.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) proceeds by the direct attack of a hydroxide ion on the carbonyl carbon. Both pathways ultimately lead to the cleavage of the amide bond, yielding a carboxylic acid (or its carboxylate salt) and an amine. chemistrysteps.com

While acylation typically refers to the introduction of an acyl group onto a molecule, reactions on the acetamide nitrogen are less common without prior deprotonation. The nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity.

Transformations of the Cyano Group within the 1-Cyanocyclohexyl Moiety

The cyano group (nitrile) on the cyclohexyl ring is a versatile functional group that can be converted into a variety of other functionalities. researchgate.netebsco.com Its carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic addition. chemistrysteps.com

Common transformations include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comebsco.com This provides a pathway to convert the 1-cyanocyclohexyl group into a 1-carboxycyclohexyl group.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This would transform the moiety into a (1-aminomethyl)cyclohexyl group. Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. chemistrysteps.com

The cyano group can also participate in radical cascade reactions, serving as a radical acceptor to form various carbocyclic and heterocyclic structures. rsc.org

Table 3: Common Chemical Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Reaction Type | Reference |

|---|---|---|---|

| H₃O⁺ or OH⁻, heat | Carboxylic Acid | Hydrolysis | chemistrysteps.com |

| LiAlH₄, then H₂O | Primary Amine | Reduction | chemistrysteps.com |

| 1. DIBAL-H, 2. H₂O | Aldehyde | Reduction | chemistrysteps.com |

| 1. Grignard Reagent (R-MgBr), 2. H₃O⁺ | Ketone | Nucleophilic Addition | chemistrysteps.com |

Cyclohexyl Ring Modifications and Stereochemical Considerations

The structure of this compound presents specific stereochemical features. The C1 carbon of the cyclohexyl ring, which is bonded to both the nitrogen of the acetamide and the cyano group, is a quaternary carbon. This carbon is not a stereocenter itself.

Modifications directly on the saturated cyclohexyl ring are generally challenging without the presence of activating functional groups on the ring itself and would require harsh reaction conditions, which could affect the other functional groups in the molecule.

Stereochemical outcomes are more relevant to reactions on the chloroacetamide side chain. While the target molecule is achiral, if a nucleophilic substitution reaction were to occur at a chiral center on a related α-chloroacetamide, it would typically proceed with an inversion of configuration, a hallmark of Sₙ2 reactions. libretexts.org This principle was famously established through early studies on nucleophilic substitution reactions, such as the Walden cycle, which demonstrated the interconversion of enantiomers through a series of substitution steps, at least one of which must have involved a stereochemical inversion. libretexts.org For this compound, this consideration would become critical if the cyclohexyl ring itself contained chiral centers.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro N 1 Cyanocyclohexyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within 2-chloro-N-(1-cyanocyclohexyl)acetamide can be established.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. The protons of the chloromethyl group (Cl-CH₂) are anticipated to resonate as a sharp singlet. The cyclohexyl protons would present as a series of multiplets in the aliphatic region of the spectrum, arising from complex spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. Key resonances would include those for the carbonyl carbon (C=O) of the amide, the carbon of the nitrile group (C≡N), the quaternary carbon of the cyclohexane (B81311) ring attached to the nitrile and amide groups, the carbon of the chloromethyl group, and the various carbons of the cyclohexyl ring. The chemical shifts of these carbons are indicative of their electronic environment.

Please note: The following data is predicted based on established chemical shift values and data from analogous structures, as direct experimental data for the target compound is not publicly available.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0-7.5 | br s | 1H | N-H |

| ~ 4.10 | s | 2H | Cl-CH₂ |

| ~ 2.2-1.5 | m | 10H | Cyclohexyl-H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (amide) |

| ~ 120 | C≡N (nitrile) |

| ~ 55 | C(CN)(NH) (quaternary) |

| ~ 43 | Cl-CH₂ |

| ~ 35 | Cyclohexyl-CH₂ |

| ~ 25 | Cyclohexyl-CH₂ |

| ~ 23 | Cyclohexyl-CH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. acs.orgchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. acs.org For this compound, COSY would show correlations between the protons within the cyclohexyl ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. acs.org This would definitively link the proton signals of the chloromethyl and cyclohexyl groups to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. acs.org This is particularly useful for identifying the quaternary carbon and the carbonyl carbon by their correlations with nearby protons. For instance, the N-H proton would show a correlation to the carbonyl carbon and the quaternary carbon of the cyclohexyl ring. The chloromethyl protons would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. chemicalbook.com For example, correlations between the N-H proton and specific protons on the cyclohexyl ring could indicate the preferred orientation of the acetamide (B32628) side chain.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis. ijpsr.info

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. nih.gov This is a critical step in confirming the identity of the synthesized compound. For a molecule with the formula C₉H₁₃ClN₂O, the expected exact mass can be calculated and compared with the experimental value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. gre.ac.uk The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. The fragmentation of N-substituted chloroacetamides and cyano-containing compounds often follows predictable pathways. concordia.caresearchgate.net

A plausible fragmentation pathway for this compound under electron ionization or collision-induced dissociation would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group, or the bond between the carbonyl group and the nitrogen atom.

Loss of small molecules: Elimination of HCl, CO, or the chloroacetyl group.

Ring fragmentation: Fragmentation of the cyclohexyl ring, often initiated by the loss of the nitrile group.

Please note: The following fragmentation data is proposed based on general fragmentation principles for similar chemical structures.

Proposed Key MS/MS Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |

| 200/202 (in ~3:1 ratio) | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 165 | [M - Cl]⁺ |

| 123 | [M - COCH₂Cl]⁺ |

| 96 | [C₆H₁₀CN]⁺ |

| 77 | [COCH₂Cl]⁺ |

Ion Mobility Spectrometry (IMS) in Conjunction with MS

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for separating isomers that are indistinguishable by mass alone. acs.orgnih.gov For this compound, IMS-MS could potentially be used to:

Conformational analysis: Different conformers of the molecule may have different collision cross-sections (CCS) and could potentially be separated or distinguished by IMS.

Isomer separation: If isomeric impurities are present from the synthesis, IMS could aid in their separation and identification. acs.org

Enhanced selectivity: The addition of IMS can help to reduce background noise and improve the signal-to-noise ratio in complex sample matrices. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring the vibrations of its bonds. For this compound, these techniques provide a detailed fingerprint of its key structural features: the secondary amide, the nitrile group, the chloroalkane moiety, and the cyclohexyl ring.

The IR spectrum of a related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, shows characteristic absorption bands that can be used to infer the spectrum of the title compound. ijpsr.inforesearchgate.net Key vibrational modes for secondary amides include the N-H stretch, which typically appears as a sharp band around 3300 cm⁻¹, and the strong C=O stretching vibration (Amide I band) found between 1680 and 1630 cm⁻¹. ijpsr.info The Amide II band, resulting from a combination of N-H bending and C-N stretching, is expected in the 1570-1515 cm⁻¹ region. ijpsr.info

The nitrile group (C≡N) is characterized by a sharp, medium-intensity absorption in the 2260-2220 cm⁻¹ range. This peak is often well-defined and serves as a clear indicator of the cyano-functional group. The presence of the C-Cl bond is identified by a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. ijpsr.info The cyclohexyl group will contribute to the C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations in the fingerprint region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C≡N and C-C backbone stretches are expected to show strong signals in the Raman spectrum. While specific Raman data for this compound is not widely published, data is available for related compounds. chemcd.com

Table 1: Predicted Infrared and Raman Active Functional Group Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

| Secondary Amide | N-H Stretch | ~3300 (Sharp, Medium) | Weak |

| Secondary Amide | C=O Stretch (Amide I) | 1680-1630 (Strong) | Medium |

| Secondary Amide | N-H Bend (Amide II) | 1570-1515 (Medium-Strong) | Weak |

| Nitrile | C≡N Stretch | 2260-2220 (Sharp, Medium) | Strong |

| Alkyl C-H | Stretch | 2950-2850 (Strong) | Strong |

| Chloroalkane | C-Cl Stretch | 800-600 (Strong) | Medium-Strong |

Note: The predicted frequencies are based on established correlation tables and data from similar molecules. ijpsr.infochemcd.com

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been detailed in publicly available literature, extensive studies on closely related N-substituted acetamides provide a strong basis for predicting its solid-state conformation. researchgate.netnih.govnih.gov

Studies on compounds like N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide and 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveal common structural motifs. researchgate.netnih.gov It is highly probable that this compound crystallizes in a monoclinic space group, such as P2₁/c or P2₁/n, which are common for such organic molecules. researchgate.netnih.gov

Key predicted structural features include:

Cyclohexyl Ring Conformation: The cyclohexyl ring is expected to adopt a stable chair conformation. nih.gov

Intermolecular Hydrogen Bonding: A defining feature in the crystal packing of secondary amides is the formation of intermolecular hydrogen bonds between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule. This N-H···O interaction typically leads to the formation of one-dimensional chains or tapes extending through the crystal lattice. nih.govnih.gov

Molecular Conformation: The relative orientation of the acetamide and cyanocyclohexyl groups will be influenced by steric hindrance and weak intramolecular interactions. In similar structures, significant twists between planar groups are observed to minimize steric strain. nih.gov

Table 2: Representative Crystallographic Data from Related Acetamide Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-Chloro-N-(2,4-dinitrophenyl) acetamide | Monoclinic | P2₁/n | Intramolecular H-bonding; intermolecular C-H···O interactions. | researchgate.net |

| N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide | Monoclinic | P2₁/c | Chair conformation of cyclohexyl ring; molecules connected into chains via N-H···O hydrogen bonds. | nih.gov |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | (Not Specified) | (Not Specified) | Significant twist (23.5°) between functional groups; N-H···O and O-H···O hydrogen-bonded tapes. | nih.gov |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred method for the purity assessment of non-volatile, thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development would involve:

Column Selection: A C18 or C8 stationary phase is suitable for retaining the moderately non-polar compound.

Mobile Phase: A gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is effective. sielc.com A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any free silanol (B1196071) groups on the stationary phase. sielc.com

Detection: The amide chromophore allows for detection using a UV detector, typically at a wavelength between 200-220 nm.

Table 3: Typical Parameters for an RP-HPLC Method for Purity Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to elute the compound. |

| Gradient | 20% B to 95% B over 15 minutes | Ensures elution of all components with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detector | UV at 210 nm | Detection of the amide bond. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector port. Therefore, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov

A common approach is silylation, which replaces the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This reduces intermolecular hydrogen bonding and increases volatility.

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer fragments the eluted compound in a reproducible manner, providing a mass spectrum that serves as a molecular fingerprint. The expected fragmentation pattern for the TMS-derivative of this compound would include:

A molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule.

Fragments corresponding to the loss of a chlorine atom (M-35/37)⁺.

Fragments from the cleavage of the cyclohexyl ring.

Ions characteristic of the chloroacetamide and cyanocyclohexyl moieties.

GC-MS analysis of related chloroacetamide derivatives has been used to successfully establish their structure based on characteristic molecular ions and fragmentation patterns. ijpsr.info

Table 4: Predicted Key Mass Fragments for TMS-Derivatized this compound

| m/z Value (Predicted) | Identity of Fragment |

| [M]⁺ | Molecular Ion of TMS-derivative |

| [M-15]⁺ | Loss of a methyl group from TMS |

| [M-35]⁺ / [M-37]⁺ | Loss of Chlorine atom |

| 73 | [Si(CH₃)₃]⁺ |

| [Fragment]⁺ | Ions from cleavage of the C-N amide bond |

| [Fragment]⁺ | Ions from fragmentation of the cyanocyclohexyl ring |

Computational and Theoretical Studies of 2 Chloro N 1 Cyanocyclohexyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, offer a detailed view of the electron distribution and energy states within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-chloro-N-(1-cyanocyclohexyl)acetamide, DFT studies are instrumental in determining its most stable three-dimensional arrangements, known as conformational preferences, and the corresponding energy minima. The process involves calculating the total electronic energy for various possible conformations of the molecule. The conformations with the lowest energy are considered the most stable and, therefore, the most likely to be observed.

Theoretical studies on similar acetamide (B32628) derivatives have shown that the amide functional group typically adopts a trans conformation due to its lower steric hindrance and favorable electronic delocalization. nih.gov For this compound, the rotational barriers around the C-N and C-C single bonds would be systematically scanned to identify all low-energy conformers. The relative energies of these conformers are critical for understanding the molecule's flexibility and how it might interact with biological targets.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | -65.2° | 2.54 |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. researchgate.netresearchgate.net It helps in identifying the regions that are rich or poor in electrons. In the MEP map of this compound, the regions around the oxygen and nitrogen atoms of the acetamide group, as well as the nitrogen of the cyano group, are expected to show negative potential (red/yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amide and the cyclohexyl ring would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the amide and cyano groups, while the LUMO may be distributed over the chloroacetamide moiety.

Table 2: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.12 |

| LUMO | -1.25 |

This table presents hypothetical data for illustrative purposes.

DFT calculations can also be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical predictions are then compared with experimental NMR data to confirm the molecular structure and assign the observed signals to specific atoms within the molecule. This comparative approach is a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and the influence of the surrounding environment, such as a solvent.

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for the entire system. This allows for the exploration of a wide range of conformations and provides information on their relative populations and the transitions between them. MD simulations are also crucial for understanding how solvent molecules interact with the solute and how these interactions affect its structure and dynamics.

Molecular Docking and Ligand-Target Interaction Studies for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govscienceopen.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. scirp.org

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The scoring function considers various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. scienceopen.com

A critical step in understanding the pharmacological potential of this compound is the identification of its biological targets. nih.govmdpi.com This can be achieved through a process known as reverse docking, where the compound is docked against a library of known protein structures. Proteins that show a high binding affinity are considered potential targets.

Once a potential target is identified, the binding site can be characterized in detail. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the cyclohexyl ring might engage in hydrophobic interactions within a nonpolar pocket of the binding site. The chloroacetyl group could also form specific interactions. The identification of these key interactions is crucial for the rational design of more potent and selective analogs. nih.gov

Table 3: Hypothetical Docking Scores and Key Interactions of this compound with a Putative Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bonds | NH with Asp128, C=O with Ser150 |

| Hydrophobic Interactions | Cyclohexyl ring with Leu89, Val95 |

This table presents hypothetical data for illustrative purposes.

Prediction of Binding Affinity and Interaction Modes

Computational docking studies are instrumental in predicting how a ligand, such as this compound, might bind to a biological target and in estimating the strength of this interaction. Based on the structural motifs present in the molecule, particularly the acetamide core, which is found in various enzyme inhibitors, a hypothetical docking study was performed against a relevant biological target. For the purpose of this theoretical analysis, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, was selected as a plausible target, given that other acetamide derivatives have been evaluated for their anti-inflammatory potential. orientjchem.org

Molecular docking simulations predict that this compound can fit within the active site of the COX-2 enzyme. The predicted binding affinity, often expressed as a docking score or binding energy, suggests a moderate to good interaction. The cyclohexyl ring, being a bulky and hydrophobic moiety, is predicted to form van der Waals and hydrophobic interactions with non-polar amino acid residues lining the active site pocket. The cyano and acetamide groups are anticipated to be crucial for establishing more specific interactions. The nitrogen and oxygen atoms in the acetamide group, along with the nitrogen of the cyano group, are potential hydrogen bond acceptors and donors, which could form key hydrogen bonds with polar residues in the active site, thereby anchoring the molecule in a favorable orientation for inhibition.

A summary of the predicted interactions and binding affinities from a hypothetical molecular docking simulation is presented below.

| Parameter | Predicted Value/Interaction |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Predicted Binding Affinity (kcal/mol) | -7.8 |

| Predicted Hydrogen Bond Interactions | Arg120, Tyr355 |

| Key Hydrophobic Interactions | Val523, Ala527, Leu352 |

This table presents hypothetical data from a simulated molecular docking study.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a hypothetical series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The development of a QSAR model involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). orientjchem.org Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is derived that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study on a series of cyanocyclohexyl acetamide derivatives might reveal that specific descriptors are critical for activity. For instance, the presence of the electronegative chlorine atom (a feature captured by electronic descriptors) could be shown to be positively correlated with activity, suggesting its importance in binding. Similarly, the size and shape of the cycloalkyl ring could be a determining factor, as reflected by steric descriptors.

The following table illustrates a hypothetical set of molecular descriptors and their potential contribution to a QSAR model for a series of related compounds.

| Molecular Descriptor | Descriptor Type | Hypothetical Contribution to Activity |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Topological Polar Surface Area (TPSA) | Electronic/Topological | Positive |

| Number of Rotatable Bonds | Steric/Topological | Negative |

This table represents a hypothetical outcome of a QSAR study.

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Investigations of 2 Chloro N 1 Cyanocyclohexyl Acetamide

Impact of the Chloroacetamide Moiety on Biological Activity

The chloroacetamide group (ClCH₂CONH-) is a crucial component in a variety of biologically active molecules, including herbicides and compounds with potential therapeutic applications. ijpsr.infouran.ua Its reactivity is central to its biological effects. The presence of the electron-withdrawing chlorine atom makes the α-carbon susceptible to nucleophilic attack, allowing the molecule to alkylate biological macromolecules such as enzymes and proteins. This alkylation is a key mechanism for the biological activity of many chloroacetamide derivatives. uran.ua

The biological activity of chloroacetamides is significantly influenced by their chemical structure, particularly the nature of the functional groups attached to the nitrogen atom. nih.gov These substitutions can modulate the compound's reactivity, lipophilicity, and steric properties, which in turn affect its interaction with biological targets. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, the type and position of substituents on the phenyl ring were found to alter their antimicrobial activity. nih.gov

The general biological importance of the chloroacetamide moiety is summarized in the table below, based on findings from various derivatives.

| Biological Activity | Mechanism/Observation | Reference |

| Antimicrobial | Alkylation of microbial enzymes and proteins. Activity varies with N-substituents. | ijpsr.infonih.gov |

| Herbicidal | Inhibition of very-long-chain fatty acid synthesis in plants. | |

| Anticancer | Cytotoxic effects observed against various cancer cell lines, potentially through inhibition of enzymes like glutathione (B108866) S-transferase (GST). | uran.ua |

This table presents generalized activities of the chloroacetamide class, as direct studies on 2-chloro-N-(1-cyanocyclohexyl)acetamide are not available.

Role of the 1-Cyanocyclohexyl Group in Target Interaction and Selectivity

The 1-cyanocyclohexyl group attached to the nitrogen of the acetamide (B32628) is expected to play a significant role in the molecule's interaction with biological targets and its selectivity. This bulky, lipophilic group can influence the compound's ability to cross cell membranes and fit into the active sites of enzymes or receptors.

The cyclohexyl ring, being a non-polar, hydrophobic moiety, generally increases the lipophilicity of a molecule. Higher lipophilicity can enhance the passage of a compound through the phospholipid bilayers of cell membranes, which is often a prerequisite for reaching intracellular targets. nih.gov In studies of related N-substituted chloroacetamides, increased lipophilicity has been correlated with enhanced biological activity. nih.gov

The cyano group (-C≡N) is a polar, electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions. The presence of a cyano group on the cyclohexyl ring introduces a specific electronic feature that can influence binding to a biological target. In some contexts, α-aminonitriles, which share the feature of a cyano group adjacent to a nitrogen-bearing carbon, are known to act as inhibitors of certain proteases. nih.gov

The combination of the bulky cyclohexyl ring and the cyano group likely imparts a specific three-dimensional shape to the molecule, which can contribute to its selectivity for certain biological targets over others.

Influence of Substituent Variations on Pharmacological Profiles within N-Substituted Chloroacetamides

The pharmacological profile of N-substituted chloroacetamides is highly dependent on the nature of the substituent on the nitrogen atom. ijpsr.infonih.gov Variations in these substituents can lead to significant changes in activity, selectivity, and even the type of biological effect observed.

Studies on various N-aryl chloroacetamides have demonstrated that the electronic and steric properties of the substituents on the aryl ring are critical for their antimicrobial activity. For example, halogenated substituents on the phenyl ring of N-phenyl chloroacetamides were found to be among the most active against certain bacteria, an effect attributed to their high lipophilicity which facilitates passage through the cell membrane. nih.gov

The following table illustrates how different N-substituents can affect the biological activity of chloroacetamides, based on research on analogous compounds.

| N-Substituent Type | General Effect on Activity | Example from Literature | Reference |

| Alkyl/Cycloalkyl | Generally confers lipophilicity, can enhance membrane permeability. | N-cyclohexylacetamide derivatives have been synthesized for biological screening. | chemicalbook.com |

| Aryl (unsubstituted) | Provides a platform for further substitution to fine-tune activity. | N-phenyl chloroacetamides show baseline antimicrobial activity. | nih.gov |

| Substituted Aryl | Electronic and steric effects of substituents modulate activity and selectivity. Halogenated and electron-withdrawing groups can increase potency. | N-(4-chlorophenyl) chloroacetamide shows enhanced antimicrobial activity. | nih.gov |

| Heterocyclic | Can introduce specific interactions with biological targets and alter solubility. | Thiazole-bearing chloroacetamides have been investigated for anticancer properties. | uran.ua |

This table is a compilation of data from various N-substituted chloroacetamides to infer the potential impact of the 1-cyanocyclohexyl group.

Stereochemical Implications in SAR

Stereochemistry can play a critical role in the structure-activity relationship of bioactive molecules. While there are no specific studies on the stereochemical implications for this compound, the principles of stereoselectivity in drug-receptor interactions are well-established.

In many biologically active compounds, one enantiomer or diastereomer is significantly more potent than the others because it has the correct three-dimensional arrangement of functional groups to bind effectively to the target site. For example, in a study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides, the specific stereochemistry of the synthesized compounds was confirmed and found to be important for their antitumor properties. nih.gov

Without experimental data on this compound, it is reasonable to hypothesize that its biological activity would be sensitive to its conformation and how the chloroacetamide and 1-cyanocyclohexyl groups are oriented in space.

Development of Predictive Models for Activity and Toxicity

Quantitative Structure-Activity Relationship (QSAR) and other in silico models are valuable tools for predicting the biological activity and toxicity of chemical compounds, thereby guiding the synthesis of more effective and safer molecules. nih.govnih.gov For the chloroacetamide class, QSAR studies have been employed to correlate physicochemical properties with biological activities. nih.gov

These models often use molecular descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters to build mathematical relationships with observed biological activity. For a series of N-(substituted phenyl)-2-chloroacetamides, cheminformatics prediction models were used to screen for antimicrobial potential, and the predictions were verified through experimental testing. nih.gov

For this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the cyclohexyl ring (e.g., different substituents, ring sizes) and correlating their measured biological activities with calculated molecular descriptors.

The toxicity of chloroacetamides is also a critical consideration. Predictive models for toxicity, such as those based on machine learning algorithms and large toxicological databases, are increasingly being used to flag potentially toxic compounds early in the drug discovery process. Such models could be applied to this compound to estimate its potential for various types of toxicity.

The following table lists some of the computational tools and models that are used to predict the properties of compounds like this compound.

| Predictive Model/Tool | Application | Relevance to this compound | Reference |

| Molinspiration, SwissADME | Prediction of physicochemical properties, drug-likeness (e.g., Lipinski's rule of five). | To assess the potential of the compound as a drug candidate based on its molecular properties. | nih.gov |

| QSAR | Correlating chemical structure with biological activity or toxicity. | To predict the antimicrobial or other biological activities based on its structural features. | nih.govnih.gov |

| Molecular Docking | Simulating the interaction of a molecule with the binding site of a biological target. | To visualize and predict how the compound might bind to a specific enzyme or receptor. | uran.ua |

| PreADMET, PkcSM | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | To estimate the pharmacokinetic and toxicity profile of the compound. | nih.gov |

This table provides examples of predictive models applicable to the study of chloroacetamide derivatives.

Metabolic Pathways, Biotransformation, and Environmental Fate of 2 Chloro N 1 Cyanocyclohexyl Acetamide

Enzymatic Hydrolysis of the Amide Bond (e.g., by Amidases)

The amide bond within the 2-chloro-N-(1-cyanocyclohexyl)acetamide structure is a potential target for enzymatic hydrolysis by amidases. Amidases (EC 3.5.1.4) are a class of hydrolase enzymes that catalyze the cleavage of amide linkages. masterorganicchemistry.com This reaction is a critical step in the metabolism and detoxification of various amide-containing compounds in living organisms.

Biotransformation Pathways of Related Chloroacetamide Analogs

The biotransformation of chloroacetamide herbicides such as alachlor (B1666766), acetochlor (B104951), and butachlor (B1668075) has been extensively studied and offers insights into the likely metabolic fate of this compound. nih.govnih.govresearchgate.net A common initial step in the metabolism of these compounds is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is followed by a series of further enzymatic modifications.

Key biotransformation reactions observed for related chloroacetamide herbicides include:

N-dealkylation: The removal of alkyl groups from the nitrogen atom of the amide. For instance, butachlor can be converted to alachlor through partial C-dealkylation, which is then further transformed by N-dealkylation. researchgate.netnih.gov

Dechlorination: The removal of the chlorine atom is a crucial detoxification step.

Conjugation: Following dechlorination, conjugation with molecules like glutathione is a common pathway. researchgate.net

Formation of Acidic Metabolites: Subsequent metabolism often leads to the formation of ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are more water-soluble and less toxic.

The table below summarizes the primary metabolites identified from the biotransformation of several well-known chloroacetamide herbicides.

| Herbicide | Primary Metabolites | Transformation Pathway |

| Acetochlor | 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA), 6-ethyl-o-toluidine (MEA), Acetochlor ESA, Acetochlor OA | N-dealkylation, further metabolism to anilines, and formation of sulfonic and oxanilic acids. researchgate.netnih.govrsc.org |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), 2,6-diethylaniline (B152787) (DEA), Alachlor ESA, Alachlor OA | N-dealkylation, further metabolism to anilines, and formation of sulfonic and oxanilic acids. nih.govnih.gov |

| Butachlor | Alachlor, 2-chloro-N-(2,6-diethylphenyl)acetamide, 2,6-diethylaniline | C-dealkylation to alachlor, followed by N-dealkylation. researchgate.netnih.gov |

Photodegradation and Hydrolytic Stability in Environmental Matrices

The stability of this compound in the environment is influenced by abiotic factors such as sunlight (photodegradation) and water (hydrolysis).

Photodegradation: Chloroacetamide herbicides can undergo degradation when exposed to sunlight, although the rates can be slow. For example, acetochlor has been shown to photodegrade slowly when applied to sandy loam soil. nih.gov The specific rate of photodegradation for this compound would depend on factors like the intensity of solar radiation, the presence of photosensitizing substances in the environment, and the medium (soil or water).

Hydrolytic Stability: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of chloroacetamides can vary with pH. Generally, they are relatively stable at neutral and acidic pH but can degrade more rapidly under alkaline conditions. For many stable organic compounds, the estimated half-life from hydrolysis at 25°C can be greater than one year. nih.gov The presence of the cyanocyclohexyl group may influence the hydrolytic stability of the amide bond in this compound.

Biodegradation by Microorganisms in Soil and Water Systems

Microbial biodegradation is a primary mechanism for the dissipation of chloroacetamide herbicides in soil and water. nih.govresearchgate.net Various microorganisms, including bacteria and fungi, have been shown to degrade these compounds.

Studies on related chloroacetamides have demonstrated that the rate and pathway of biodegradation are influenced by the chemical structure of the herbicide and the specific microbial populations present. For instance, a strain of Paracoccus sp. (FLY-8) was found to degrade several chloroacetamide herbicides, with the degradation rate being affected by the nature of the N-substituent. researchgate.netnih.gov The degradation of butachlor by Bacillus cereus strain DC-1 involves initial deoxygenation and subsequent N-demethylation. researchgate.net

The general process of microbial degradation often involves:

Initial breakdown of the parent compound into primary metabolites.

Further transformation of these metabolites, often leading to mineralization (complete breakdown to carbon dioxide, water, and inorganic ions).

The table below lists microorganisms known to degrade chloroacetamide herbicides.

| Microorganism | Herbicide(s) Degraded |

| Paracoccus sp. strain FLY-8 | Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor researchgate.netnih.gov |

| Bacillus cereus strain DC-1 | Butachlor researchgate.net |

| Acinetobacter sp. strain GC-A6 | Alachlor researchgate.net |

| Phanerochaete sordida (white-rot fungus) | Clothianidin (a neonicotinoid with a chloro-thiazolyl moiety) nih.gov |

Environmental Accumulation and Persistence Considerations

The potential for a chemical to accumulate in the environment and persist over time is a key aspect of its environmental risk profile.

Persistence: The persistence of chloroacetamide herbicides in soil is variable and depends on factors such as soil type, organic matter content, moisture, temperature, and microbial activity. researchgate.netawsjournal.org For example, the half-life of acetochlor in soil can range from a few days to several weeks. nih.gov No-tillage agricultural systems have been shown to affect the persistence of acetochlor, with a shorter half-life observed compared to conventional tillage systems. awsjournal.org

Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism at a rate faster than its removal. The potential for bioaccumulation is often related to the compound's octanol-water partition coefficient (Kow), which indicates its lipophilicity. While specific data for this compound is unavailable, studies on other persistent organic chemicals can provide a general understanding. nih.gov Acetochlor has shown some potential for bioaccumulation in fish, although the accumulated residues can be depurated once exposure ceases. nih.gov

Applications and Future Research Directions for 2 Chloro N 1 Cyanocyclohexyl Acetamide

Potential in Pharmaceutical Lead Discovery and Drug Development

The unique combination of functional groups in 2-chloro-N-(1-cyanocyclohexyl)acetamide makes it a compelling scaffold for the discovery of new therapeutic agents. The chloroacetamide moiety is a known pharmacophore in many biologically active compounds, and the cyanocyclohexyl group can influence lipophilicity and receptor binding.

Target-Specific Modulators (e.g., P2X7 Receptor Antagonists, JAK Inhibitors for Related Compounds)

While direct studies on this compound are limited, the structural motifs present in the molecule are found in compounds known to modulate specific biological targets, suggesting a potential avenue for research.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways, and its antagonists are being investigated for a range of diseases, including chronic pain and neuroinflammatory disorders. nih.govnih.govfrontiersin.org Notably, a related compound, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide, has been identified as a potent and centrally penetrable P2X7 receptor antagonist. This suggests that the chloroacetamide and cyclohexyl components could contribute to binding at the P2X7 receptor. The cyanoguanidine-containing compound A-740003, another potent P2X7 antagonist, also features an acetamide-like structure. nih.gov

Janus kinase (JAK) inhibitors are a class of small molecules that target the JAK-STAT signaling pathway, which is crucial for the activity of numerous cytokines involved in inflammatory and autoimmune diseases. nih.govnih.gov A patent for a JAK inhibitor describes a compound containing a (cyanomethyl)cyclohexyl group, highlighting the potential relevance of the cyanocyclohexyl moiety in this context. patentcut.com Given that several JAK inhibitors are acetamide (B32628) derivatives, it is plausible that this compound could serve as a starting point for the design of novel JAK inhibitors.

Future research should involve the screening of this compound and its derivatives against a panel of kinases and receptors, including P2X7 and JAKs, to identify any potential modulatory activity.

Antifungal and Antibacterial Agent Development

The chloroacetamide functional group is a well-established toxophore with known antimicrobial properties. ijpsr.info Studies on analogous compounds, such as 2-chloro-N-phenylacetamide, have demonstrated significant activity against various fungal and bacterial strains.

Research on 2-chloro-N-phenylacetamide has shown its efficacy against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.brnih.govresearchgate.net The compound inhibited all tested strains with a Minimum Inhibitory Concentration (MIC) ranging from 128 to 256 µg/mL and a Minimum Fungicidal Concentration (MFC) of 512 to 1,024 µg/mL. scielo.br It was also found to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. scielo.brnih.gov

Similarly, 2-chloro-N-phenylacetamide has displayed antifungal activity against Aspergillus flavus strains, with MIC values between 16 and 256 µg/mL and MFC values between 32 and 512 µg/mL. nih.govresearchgate.net The proposed mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. nih.govresearchgate.net

In the realm of antibacterial agents, the chloroacetamide moiety is again implicated in conferring activity. Studies on various acetamide derivatives have shown their potential against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, the addition of a chloro atom to N-(2-hydroxyphenyl) acetamide significantly enhanced its activity against Candida albicans. nih.gov Furthermore, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promise against Klebsiella pneumoniae, with molecular docking studies suggesting it may act by inhibiting penicillin-binding protein. nih.gov

Given these findings, it is highly probable that this compound possesses intrinsic antifungal and antibacterial properties.

Table 1: Antimicrobial Activity of a Related Compound: 2-chloro-N-phenylacetamide

| Microorganism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 128 - 256 | 512 - 1024 | scielo.br |

| Candida parapsilosis | 128 - 256 | 1024 | scielo.br |

| Aspergillus flavus | 16 - 256 | 32 - 512 | nih.gov |

Anticancer Therapeutics

The development of novel anticancer agents is a critical area of research, and chloroacetamide derivatives have shown promise in this field. The electrophilic nature of the chloroacetyl group allows it to react with nucleophilic residues in biological macromolecules, a mechanism that can be exploited for anticancer activity.

Studies on 2-chloroacetamides bearing thiazole (B1198619) scaffolds have demonstrated significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua The proposed mechanism involves the inhibition of glutathione (B108866) S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. uran.ua

Furthermore, hybrid molecules combining a thiazolidinone moiety with a 2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment have shown significant anticancer effects. nih.gov This highlights the utility of the chloro-group in designing potent anticancer compounds. Other research has explored the anticancer potential of platinum complexes with a cyclohexylglycine ligand, indicating that the cyclohexyl ring can be a valuable component in anticancer drug design. nih.gov

The presence of the reactive chloroacetamide group and the cyclohexyl ring in this compound suggests that it could be a valuable lead compound for the development of new anticancer therapeutics. Future studies should evaluate its cytotoxicity against a panel of cancer cell lines and investigate its mechanism of action.

Applications in Agrochemical and Pesticide Development

The development of new herbicides is crucial to combat the evolution of weed resistance to existing products. The unique substitution pattern of this compound may offer a different spectrum of activity or improved environmental profile compared to existing chloroacetamide herbicides. Research in this area would involve screening the compound for its phytotoxicity against a range of weed and crop species.

Role as a Chemical Precursor and Building Block in Organic Synthesis

Beyond its potential biological activities, this compound is a valuable intermediate in organic synthesis. anshulchemicals.com Its functional groups offer multiple sites for chemical modification, allowing for the construction of more complex molecules.

The synthesis of this compound itself can likely be achieved through the straightforward acylation of 1-aminocyclohexanecarbonitrile (B112763) with chloroacetyl chloride. This is a common method for preparing N-substituted chloroacetamides. chemicalbook.com

The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, such as azides, amines, thiols, and alkoxides, leading to a diverse library of derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up further possibilities for derivatization. The amide bond itself can be cleaved under certain conditions, although it is generally stable.

This versatility makes this compound a useful starting material for the synthesis of heterocyclic compounds, amino acids, and other complex organic molecules with potential applications in medicinal chemistry and materials science.

Future Directions in Synthetic Methodology and Derivatization

Future research on this compound should focus on several key areas. Firstly, optimizing the synthetic route to the compound is important for ensuring high yields and purity for further studies. While the acylation of 1-aminocyclohexanecarbonitrile is a likely route, exploring alternative methods, such as those employing different coupling reagents or reaction conditions, could be beneficial.

A primary focus for future work should be the systematic derivatization of the molecule to explore structure-activity relationships (SAR). This would involve:

Modification of the cyclohexyl ring: Introducing substituents on the cyclohexyl ring could modulate the lipophilicity and steric bulk of the molecule, potentially improving its pharmacokinetic properties and target affinity.

Substitution of the chlorine atom: Replacing the chlorine with other halogens or different functional groups would allow for a fine-tuning of the molecule's reactivity and biological activity.

Transformation of the nitrile group: Converting the nitrile to other functional groups, such as amides, carboxylic acids, or amines, would create new opportunities for interaction with biological targets.

By systematically exploring the chemical space around this compound, it will be possible to identify derivatives with enhanced potency and selectivity for specific applications, ultimately unlocking the full potential of this versatile chemical scaffold.

Advanced Computational Modeling and In Silico Screening

In the preliminary stages of drug discovery and chemical characterization, computational modeling and in silico screening serve as indispensable tools to predict the properties and potential biological activities of a compound, thereby reducing the time and cost associated with laboratory-based experimentation. researchgate.netcreative-biostructure.com For this compound, these methods can provide foundational insights into its potential as a therapeutic agent or for other applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. fiveable.mewikipedia.org By analyzing a series of molecules structurally related to this compound, a QSAR model could be developed to predict its activity against a specific biological target. rsc.orgacs.org This involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) and establishing a statistical relationship with a measured biological effect. slideshare.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. iaanalysis.comnih.gov For this compound, molecular docking could be used to screen for potential protein targets by virtually fitting the compound into the binding sites of a vast array of proteins. biotechworldindia.innih.gov The results, often expressed as a scoring function, can help prioritize which protein-ligand interactions are most likely to be significant and warrant further experimental validation. numberanalytics.com

Virtual Screening: This broad approach uses computational methods to search large libraries of small molecules to identify those most likely to bind to a drug target. creative-biostructure.comnih.gov If a potential target for this compound is identified, virtual screening could be employed to find other structurally similar or dissimilar compounds with potentially improved activity. researchgate.net

Table 1: Illustrative In Silico Analysis of this compound This table presents hypothetical data for illustrative purposes.

| Computational Method | Predicted Parameter | Hypothetical Value/Result | Implication |

| QSAR | Predicted IC₅₀ (Enzyme X) | 2.5 µM | Suggests potential inhibitory activity against Enzyme X. |

| Molecular Docking | Binding Affinity (Protein Y) | -8.2 kcal/mol | Indicates a strong theoretical binding interaction with Protein Y. |

| Virtual Screening | Druglikeness Score | 0.75 (High) | Predicts favorable pharmacokinetic properties. |

Integration of Omics Technologies in Biological Evaluation